N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry, materials science, and industrial processes. This compound features a unique combination of functional groups, including a fluoro-substituted benzene ring, a furan ring, and a cyclohexanecarboxamide moiety, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
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Formation of the Fluoro-Substituted Benzene Sulfonyl Intermediate: : The synthesis begins with the sulfonylation of 4-fluoro-3-methylbenzene using sulfonyl chloride in the presence of a base such as pyridine. This reaction yields 4-fluoro-3-methylbenzenesulfonyl chloride .
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Coupling with Furan Derivative: : The next step involves the coupling of the sulfonyl chloride intermediate with a furan derivative, such as furan-2-ylmethanol, under basic conditions to form the corresponding sulfonyl furan intermediate .
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Formation of the Final Product: : The final step involves the reaction of the sulfonyl furan intermediate with cyclohexanecarboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
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Oxidation: : The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions using reagents such as potassium permanganate or hydrogen peroxide .
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Reduction: : The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The fluoro-substituted benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Furan-2,3-dione derivatives
Reduction: Sulfide derivatives
Substitution: Substituted benzene derivatives
Scientific Research Applications
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:
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Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
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Materials Science: : The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific electronic, optical, or mechanical properties.
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Industrial Processes: : It can be used as a catalyst or intermediate in various industrial chemical reactions, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound may interact with enzymes or receptors involved in key biological processes, such as signal transduction or metabolic pathways .
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Pathways Involved: : It may modulate pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A versatile reagent used for direct fluorination and amination of aromatic compounds.
4-Fluoro-2-methylbenzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl-containing compounds.
Uniqueness
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide is unique due to its combination of a fluoro-substituted benzene ring, a furan ring, and a cyclohexanecarboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c1-14-12-16(9-10-17(14)21)27(24,25)19(18-8-5-11-26-18)13-22-20(23)15-6-3-2-4-7-15/h5,8-12,15,19H,2-4,6-7,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJUGUWACREKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2CCCCC2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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